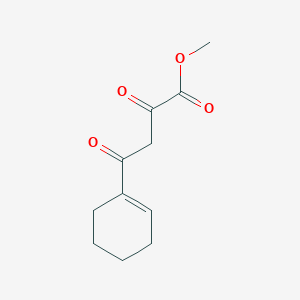
Methyl 4-cyclohexenyl-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclohexenyl-2,4-dioxobutanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.22646 g/mol It is a derivative of dioxobutanoate, characterized by the presence of a cyclohexenyl group attached to the butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclohexenyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexenyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may be employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-cyclohexenyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of cyclohexenyl ketones or carboxylic acids.
Reduction: Formation of cyclohexenyl alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and fine chemicals .
Mécanisme D'action
The mechanism of action of methyl 4-cyclohexenyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 4-cyclobutyl-2,4-dioxobutanoate: Similar in structure but with a cyclobutyl group instead of a cyclohexenyl group.
Methyl 4-cyclohexyl-2,4-dioxobutanoate: Similar in structure but with a cyclohexyl group instead of a cyclohexenyl group.
Uniqueness: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 4-(cyclohexen-1-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3 |
Clé InChI |
WZBHQULQSRUCPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CC(=O)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















